4-Cyclopropylidene-1-(phenylsulfonyl)piperidine
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Description
Synthesis Analysis
The synthesis of 4-Cyclopropylidene-1-(phenylsulfonyl)piperidine derivatives involves multi-step chemical reactions starting from basic piperidine structures. For instance, one method involves the conversion of ethyl piperidine-4-carboxylate to its phenylsulfonyl counterpart, followed by reactions with alkyl/aryl sulfonyl chlorides to produce N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives with significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
Detailed molecular structure analysis, including crystallography, has been conducted on similar compounds to understand their conformation and reactivity. For example, the crystal structures of certain phenylsulfonyl-substituted piperidine derivatives have been determined to elucidate their conformation and how it affects their biological activities (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, to yield diverse derivatives with potential biological activities. The reactivity of these compounds is significantly influenced by their unique structural features, such as the presence of the phenylsulfonyl group (Warren & Knaus, 1987).
Physical Properties Analysis
The physical properties of this compound derivatives, including solubility, melting point, and stability, are crucial for their application in medicinal chemistry. These properties are determined by the compound's molecular structure and substituents (Khalid et al., 2014).
Scientific Research Applications
Cyclin-dependent Kinase Inhibitors
Research has shown that derivatives of piperidines, such as those involving phenylsulfonyl groups, can act as potent inhibitors of cyclin-dependent kinase CDK2. This is significant for cancer research, as CDK2 plays a crucial role in cell cycle regulation. A notable compound exhibited an IC50 value of 45 nM, indicating high potency, and the study also provided insights into the compound's interaction with CDK2/cyclin A through crystal structure analysis (Griffin et al., 2006).
5-HT(2A) Receptor Antagonists
A series of acyclic sulfones, including 4-cyano- and 4-carboxamidophenylsulfonyl derivatives, were identified as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds were developed based on a spirocyclic ether screening lead and demonstrated oral bioavailability and brain penetration, making them suitable for evaluation in animal models (Fletcher et al., 2002).
Antidepressant Metabolism Study
The metabolism of Lu AA21004, a novel antidepressant, was investigated, revealing its oxidative metabolism pathways involving various cytochrome P450 enzymes. Understanding the metabolic pathways is crucial for assessing the drug's safety and efficacy profile (Hvenegaard et al., 2012).
Synthesis of Antibacterial Agents
Research on the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, containing sulfinyl or sulfonyl groups, has contributed to the development of potent antibacterial agents like Enoxacin (Miyamoto et al., 1987).
Novel Synthesis of Cyclopropanol Derivatives
A new cyclopropanone equivalent, 1-(arylsulfonyl)cyclopropanol, was developed for the synthesis of 1-alkynyl cyclopropylamine. This represents an advancement in synthetic chemistry, offering a method to create compounds with potential medicinal applications (Liu et al., 2008).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-cyclopropylidenepiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c16-18(17,14-4-2-1-3-5-14)15-10-8-13(9-11-15)12-6-7-12/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTBBHJOLAQUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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